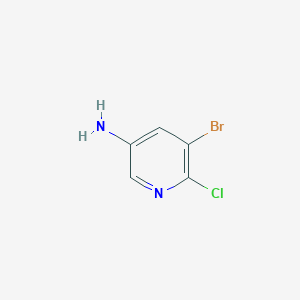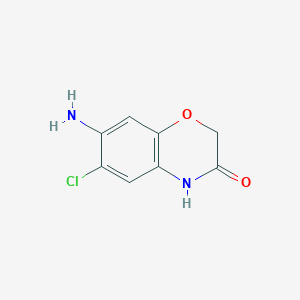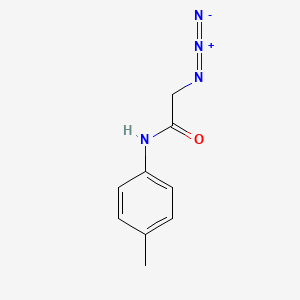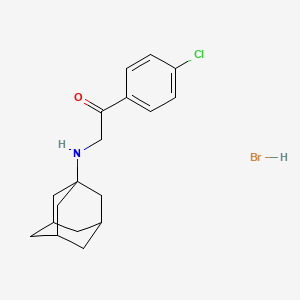
5-氨基-3-溴-2-氯吡啶
描述
The compound of interest, 5-Amino-3-bromo-2-chloropyridine, is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural motifs. Although the provided papers do not directly discuss 5-Amino-3-bromo-2-chloropyridine, they do provide insights into the chemistry of related halogenated pyridines and pyrimidines, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of halogenated pyridines and pyrimidines typically involves regioselective halogenation and amination reactions. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . This suggests that similar methodologies could be applied to synthesize 5-Amino-3-bromo-2-chloropyridine, with careful control of reaction conditions to achieve the desired regioselectivity.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is often characterized by X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to crystallize in the monoclinic crystal system . Similarly, the structure of 2-amino-5-chloropyridine cocrystals has been elucidated, revealing hydrogen bonding interactions that stabilize the crystal structure . These findings indicate that 5-Amino-3-bromo-2-chloropyridine would likely exhibit a planar geometry with potential for intermolecular hydrogen bonding.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including the formation of transition metal complexes and supramolecular cocrystals . The reactivity of 5-Amino-3-bromo-2-chloropyridine would be influenced by the presence of both amino and halogen substituents, which could facilitate the formation of metal complexes or hydrogen-bonded networks similar to those observed in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's melting point, solubility, and density. The amino group can contribute to the compound's basicity and its ability to form hydrogen bonds. While the papers do not provide specific data on 5-Amino-3-bromo-2-chloropyridine, they do offer insights into the properties of structurally similar compounds. For example, the magnetic properties of bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II) compounds have been studied, showing antiferromagnetic interactions . Additionally, the HOMO-LUMO gap analysis of co-crystals involving 2-amino-5-chloropyridine suggests electron mobility within the structures .
科学研究应用
催化反应
5-氨基-3-溴-2-氯吡啶用于选择性氨基化反应。例如,钯-Xantphos复合物催化的氨基化反应主要产生高分离收率和化学选择性的5-氨基-2-氯吡啶 (Ji, Li, & Bunnelle, 2003)。
电催化
在电催化领域,研究了5-氨基-3-溴-2-氯吡啶用于电合成应用。例如,在CO2存在下的电化学还原可以导致各种有机化合物 (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004)。
卤原子迁移
该化合物还用于研究吡啶卤衍生物中卤原子的迁移,特定反应导致不同取代吡啶的形成 (Hertog & Schogt, 2010)。
结构分析
在晶体学中,它被用于分析共晶中的分子堆积和氢键模式 (Rosli et al., 2022)。
反应机理研究
该化合物在研究反应机理方面很重要,例如卤吡啶的氨基化可能涉及像吡啶中间体 (Pieterse & Hertog, 2010)。
衍生物合成
5-氨基-3-溴-2-氯吡啶是合成各种有机衍生物的关键前体,如嘧啶并[4,5-e][1,3,4]噻二嗪衍生物 (Rahimizadeh, Nikpour, & Bakavoli, 2007)。
微波辅助氨基化
它参与了微波辅助氨基化过程,与传统加热方法相比,转化率和产率更高 (Kim et al., 2010)。
磁性能分析
该化合物用于合成用于研究磁性能的配合物,如铜(II)卤化物与氨基吡啶的配合物 (Farris et al., 2018)。
安全和危害
5-Amino-3-bromo-2-chloropyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
作用机制
Target of Action
It’s known that this compound is a useful synthetic intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known to undergo suzuki-miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It also undergoes facile temperature-dependent displacement of chloride by bromide via Sandmeyer reaction to yield 2,5-dibromopyridine .
生化分析
Biochemical Properties
5-Amino-3-bromo-2-chloropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. Additionally, 5-Amino-3-bromo-2-chloropyridine can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of 5-Amino-3-bromo-2-chloropyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 5-Amino-3-bromo-2-chloropyridine affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-Amino-3-bromo-2-chloropyridine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves interactions with amino acid residues in the enzyme’s active site. Additionally, 5-Amino-3-bromo-2-chloropyridine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-3-bromo-2-chloropyridine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 5-Amino-3-bromo-2-chloropyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Amino-3-bromo-2-chloropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 5-Amino-3-bromo-2-chloropyridine can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .
Metabolic Pathways
5-Amino-3-bromo-2-chloropyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as amino acids, nucleotides, and lipids .
Transport and Distribution
Within cells and tissues, 5-Amino-3-bromo-2-chloropyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within different tissues .
Subcellular Localization
The subcellular localization of 5-Amino-3-bromo-2-chloropyridine is an important factor in its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
5-bromo-6-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBXMMELYRESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562010 | |
| Record name | 5-Bromo-6-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130284-53-6 | |
| Record name | 5-Bromo-6-chloro-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130284-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-bromo-5-aminopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)


![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)


![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)


